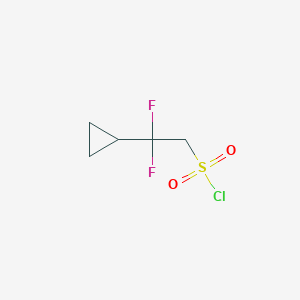![molecular formula C14H20N2O4 B2400977 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide CAS No. 1210638-15-5](/img/structure/B2400977.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps. One common method starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which is then functionalized to introduce the isoxazole and carboxamide groups. The reaction conditions often involve the use of palladium-catalyzed aminocarbonylation, which allows for the efficient formation of the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biochemical pathways and interactions due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-dioxaspiro[4.5]decane-2-methanol
- 1,4-dioxaspiro[4.5]decan-2-ylmethanamine
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide
Uniqueness
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-10-7-12(16-20-10)13(17)15-8-11-9-18-14(19-11)5-3-2-4-6-14/h7,11H,2-6,8-9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXRYBCMTTXJNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2400896.png)

![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2400899.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2400905.png)


![2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2400909.png)


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2400914.png)

